molecular formula C10H13NO4 B178275 Methyl 3-(dimethoxymethyl)picolinate CAS No. 133155-81-4

Methyl 3-(dimethoxymethyl)picolinate

Cat. No.: B178275
CAS No.: 133155-81-4
M. Wt: 211.21 g/mol
InChI Key: WTZAWAZZDYZFED-UHFFFAOYSA-N
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Description

Methyl 3-(dimethoxymethyl)picolinate: is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol . It is a derivative of picolinic acid, featuring a dimethoxymethyl group attached to the third position of the pyridine ring. This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(dimethoxymethyl)picolinate can be synthesized through several methods. One common approach involves the reaction of picolinic acid with methanol in the presence of a catalyst to form methyl picolinate. This intermediate is then reacted with dimethoxymethane under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(dimethoxymethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives .

Scientific Research Applications

Methyl 3-(dimethoxymethyl)picolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-(dimethoxymethyl)picolinate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, forming stable complexes that can influence enzymatic activities and other biochemical processes. The compound’s effects are mediated through pathways involving metal ion chelation and modulation of enzyme activities .

Comparison with Similar Compounds

  • Methyl 3-(methoxymethyl)picolinate
  • Methyl 3-(dimethoxymethyl)pyridine-2-carboxylate
  • 2-Pyridinecarboxylic acid, 3-(dimethoxymethyl)-, methyl ester

Comparison: Methyl 3-(dimethoxymethyl)picolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

methyl 3-(dimethoxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-9(12)8-7(5-4-6-11-8)10(14-2)15-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZAWAZZDYZFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(N=CC=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5,6-dihydro-5-hydroxy-6-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one (1.99 g) in 100 mL of methanol was added concentrated sulfuric acid (6 mL). The reaction mixture was warmed to 75° C. for 3 hours. TLC indicated that all starting material had been converted. The reaction mixture was neutralized with aqueous sodium bicarbonate and evaporated in vacuo to remove the methanol. The aqueous residue was extracted with ether (3×). The organic extracts were combined, dried (K2CO3) and evaporated. The product was isolated by flash chromatography on silica gel using ethyl ether/hexane (3/2) as eluant to yield 1.02 g (59.4%).
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl ether hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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